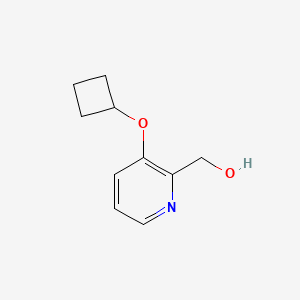
3-(cyclobutyloxy)-2-Pyridinemethanol
描述
3-(cyclobutyloxy)-2-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a methanol group and a cyclobutyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutyloxy)-2-Pyridinemethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinemethanol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(cyclobutyloxy)-2-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various alcohols and amines.
Substitution: Products depend on the nucleophile used and can include ethers, esters, and other substituted derivatives.
科学研究应用
3-(cyclobutyloxy)-2-Pyridinemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 3-(cyclobutyloxy)-2-Pyridinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
相似化合物的比较
Similar Compounds
2-Pyridinemethanol: A simpler analog without the cyclobutyloxy group.
3-Pyridinemethanol: Similar structure but lacks the cyclobutyloxy substitution.
Cyclobutylmethanol: Contains the cyclobutyl group but lacks the pyridine ring.
Uniqueness
3-(cyclobutyloxy)-2-Pyridinemethanol is unique due to the presence of both the pyridine ring and the cyclobutyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
(3-cyclobutyloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c12-7-9-10(5-2-6-11-9)13-8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2 |
InChI 键 |
VZCDLPZCAXGDMS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=C(N=CC=C2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

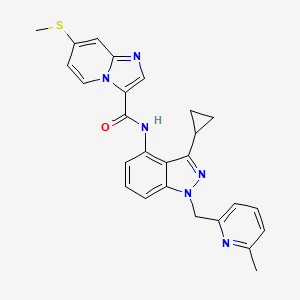

![4-Iodo-2-phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8602272.png)
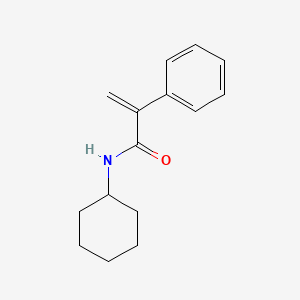
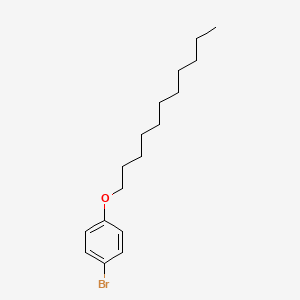
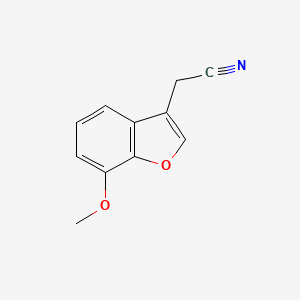

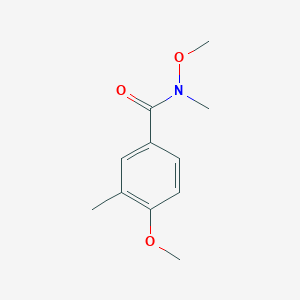
![2-(Methylsulfanyl)-N-pentyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B8602314.png)

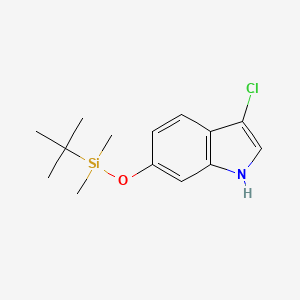
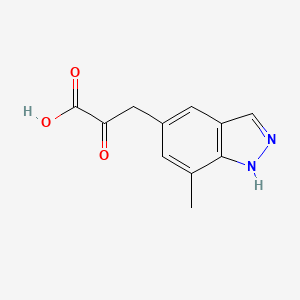

![N-(2,3-dihydro-1H-inden-1-yl)-7-[2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-6-yl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8602353.png)
